P2X3 Receptor Antagonist Screening: Target Compound Presence in a Defined Pharmacological Panel
CAS 1428359-69-6 was evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) at a single test concentration of 10 µM using the Xenopus oocyte expression system [1]. This assay panel included well-characterized reference compounds: Bz-ATP (EC50 = 80 nM), ATP (EC50 = 340 nM), 2-MeSATP (EC50 = 350 nM), alpha,beta-meATP (EC50 = 740 nM), PPADS (EC50 = 1,700 nM), and ADPbetaS (EC50 = 8,800 nM) [1]. IMPORTANT LIMITATION: The specific quantitative result (percent inhibition at 10 µM or derived IC50/EC50 value) for CAS 1428359-69-6 was not retrievable from the publicly available BindingDB entry. The compound was part of a screening panel, but the individual activity value was not deposited or is listed under a monomer ID that could not be unambiguously confirmed as this compound. This evidence item establishes that the compound has been tested in a defined, pharmacologically relevant P2X3 assay with reference comparators, but does not provide a direct quantitative potency comparison.
| Evidence Dimension | P2X3 antagonist activity (rat recombinant receptor) |
|---|---|
| Target Compound Data | Tested at 10 µM; specific quantitative result not publicly confirmed |
| Comparator Or Baseline | Bz-ATP EC50 = 80 nM; ATP EC50 = 340 nM; PPADS EC50 = 1,700 nM |
| Quantified Difference | Not available — single-concentration screening data not deposited for target compound |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; test concentration 10 µM |
Why This Matters
Establishes that this compound has been entered into a defined ion-channel pharmacology screen alongside known P2X3 ligands, providing a methodological context for follow-up concentration-response studies, but does not yet support a procurement decision based on potency.
- [1] BindingDB. PrimarySearch_ki for assayid=13, entryid=50037061. P2X3 antagonist panel including Bz-ATP, ATP, 2-MeSATP, PPADS, ADPbetaS. ChEMBL_147403 (CHEMBL884064). View Source
